N'(1),N'(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide
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Overview
Description
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide is a Schiff base compound derived from the condensation of heptanedihydrazide and 2-hydroxybenzaldehyde. Schiff bases are known for their wide range of biological activities and are used extensively in coordination chemistry due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide typically involves the reaction of heptanedihydrazide with 2-hydroxybenzaldehyde in an ethanol solution. The reaction is carried out under reflux conditions for several hours, leading to the formation of the Schiff base through a condensation reaction .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly with electrophiles, due to the presence of the imine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted Schiff base derivatives.
Scientific Research Applications
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its antioxidant activity is due to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxybenzylidene)nicotinohydrazide
- N’-(3,5-di-tert-butyl-2-hydroxybenzylidene)isonicotinohydrazide
- N-(2-hydroxybenzylidene)pyridine-2-amine
Uniqueness
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and various industrial applications .
Properties
CAS No. |
303083-14-9 |
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Molecular Formula |
C21H24N4O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C21H24N4O4/c26-18-10-6-4-8-16(18)14-22-24-20(28)12-2-1-3-13-21(29)25-23-15-17-9-5-7-11-19(17)27/h4-11,14-15,26-27H,1-3,12-13H2,(H,24,28)(H,25,29)/b22-14+,23-15+ |
InChI Key |
RAMUQHCNMRUSKG-HOFJZWJUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
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